[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate
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Overview
Description
The compound “[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate” is a complex organic molecule with a unique structure. It features multiple chiral centers and conjugated double bonds, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclodeca[b]furan ring system and the introduction of the methylidene and methylbutenoate groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclodeca[b]furan ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the methylidene and methylbutenoate groups through reactions such as Wittig reactions or esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of double bonds and oxygen-containing functional groups makes it susceptible to oxidation.
Reduction: Reduction reactions can target the double bonds or the carbonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methylidene group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve interactions with various molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate: shares similarities with other cyclodeca[b]furan derivatives and compounds with conjugated double bonds.
Uniqueness
- The unique combination of chiral centers, conjugated double bonds, and functional groups makes this compound distinct from other similar molecules. Its specific structure can lead to unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
The compound [(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Basic Information
- Molecular Formula : C20H26O6
- Molecular Weight : 362.42 g/mol
- CAS Number : 108657-10-9
- Storage Conditions : Store at -20°C
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Structural Characteristics
The compound features a hexahydrocyclodecafuran core with multiple functional groups that contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Density | 1.15 g/cm³ (predicted) |
Boiling Point | 522.9 °C (predicted) |
pKa | 13.76 (predicted) |
Antimicrobial Properties
Research has indicated that compounds similar to [(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] exhibit antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
- Fungal Activity : Some derivatives have demonstrated antifungal activity against common pathogens.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of similar compounds on cancer cell lines:
- Cell Line Studies : Compounds featuring the hexahydrocyclodecafuran structure have been tested against breast and prostate cancer cell lines with promising results.
- Mechanism of Action : The cytotoxicity is often linked to the induction of apoptosis in cancer cells through various pathways.
Anti-inflammatory Effects
Research has suggested that certain derivatives can modulate inflammatory responses:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro.
- Animal Models : In vivo studies indicate a decrease in inflammation markers in models of arthritis when treated with related compounds.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various hexahydrocyclodecafuran derivatives against Staphylococcus aureus and Escherichia coli. The study found significant inhibition at concentrations as low as 50 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In an investigation reported in Cancer Research, researchers examined the cytotoxic effects of a related compound on MCF-7 breast cancer cells. The compound induced apoptosis and showed IC50 values below 10 µM.
Case Study 3: Anti-inflammatory Properties
A study published in Phytotherapy Research assessed the anti-inflammatory effects of a derivative in a rat model of arthritis. Results indicated a reduction in paw edema and histological improvements in joint tissues.
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O4/c1-6-14(4)19(21)23-16-10-12(2)8-7-9-13(3)11-17-18(16)15(5)20(22)24-17/h6,8,11,16-18H,5,7,9-10H2,1-4H3/b12-8+,13-11+,14-6+/t16-,17-,18-/m1/s1 |
InChI Key |
HXMMJGIMTCOROX-ILWTVLBZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C/C(=C/CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C |
Origin of Product |
United States |
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